molecular formula C19H17ClFN5O B11201420 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11201420
M. Wt: 385.8 g/mol
InChI Key: PMTSNLICUYPACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and phenyl groups substituted with chlorine and fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the chlorine and fluorine atoms are added to the respective phenyl rings.

    Coupling with Piperazine: The final step involves coupling the triazole derivative with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: has been studied for various scientific research applications:

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.

    Pharmaceutical Research: The compound has shown promise in the development of new drugs targeting neurological disorders, given its interaction with specific neurotransmitter receptors.

    Biological Studies: It is used in studies exploring its effects on enzyme inhibition, particularly carbonic anhydrase, which is involved in various physiological processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as tubulin and specific neurotransmitter receptors. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with neurotransmitter receptors can modulate synaptic transmission, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The specific substitution pattern of chlorine and fluorine atoms on the phenyl rings imparts unique chemical and biological properties to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone .
  • Its ability to inhibit tubulin polymerization and interact with neurotransmitter receptors distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H17ClFN5O

Molecular Weight

385.8 g/mol

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClFN5O/c20-14-5-1-3-7-17(14)26-13-16(22-23-26)19(27)25-11-9-24(10-12-25)18-8-4-2-6-15(18)21/h1-8,13H,9-12H2

InChI Key

PMTSNLICUYPACW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.